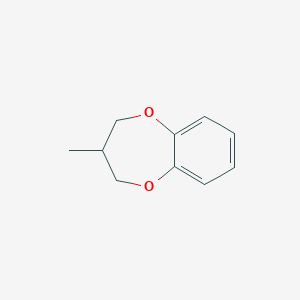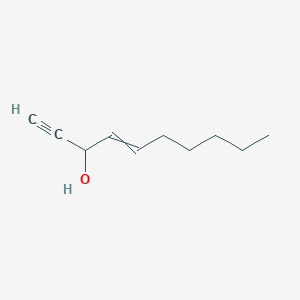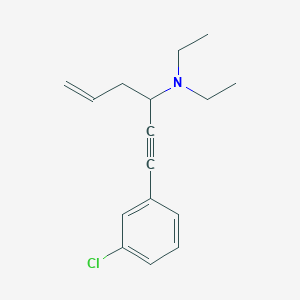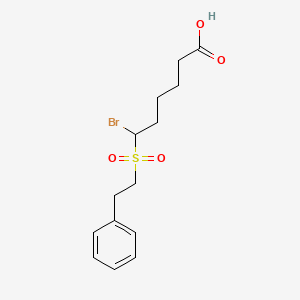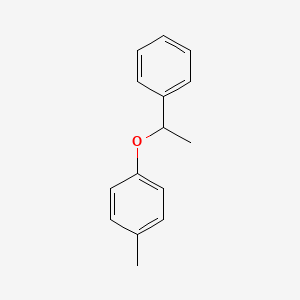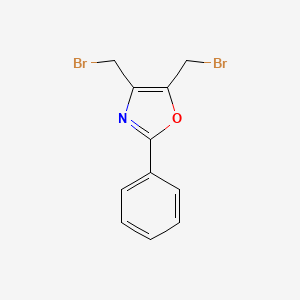
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole is a heterocyclic compound characterized by the presence of bromomethyl groups at the 4 and 5 positions of the oxazole ring, and a phenyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle brominated compounds and radical initiators.
化学反応の分析
Types of Reactions
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms, potentially leading to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,5-bis(azidomethyl)-2-phenyl-1,3-oxazole, while reduction with LiAlH4 would produce 4,5-dimethyl-2-phenyl-1,3-oxazole.
科学的研究の応用
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, particularly those targeting DNA or proteins.
Chemical Biology: Its reactivity with nucleophiles allows for the creation of probes or tags for studying biological systems.
作用機序
The mechanism of action of 4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by alkylating DNA or proteins, thereby interfering with their normal function. The bromomethyl groups are particularly reactive towards nucleophiles, allowing the compound to form covalent bonds with biological targets. This can lead to the inhibition of enzymes or the disruption of DNA replication and transcription processes .
類似化合物との比較
Similar Compounds
4,5-Bis(bromomethyl)acridine: Known for its DNA intercalation and crosslinking properties.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Used in the synthesis of polymers and materials with unique electronic properties.
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: Investigated for its potential bactericidal properties.
Uniqueness
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole is unique due to the presence of both bromomethyl and phenyl groups on the oxazole ring, which provides a distinct reactivity profile and potential for diverse applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.
特性
CAS番号 |
90127-53-0 |
|---|---|
分子式 |
C11H9Br2NO |
分子量 |
331.00 g/mol |
IUPAC名 |
4,5-bis(bromomethyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H9Br2NO/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
GIQVAJKADFPYFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


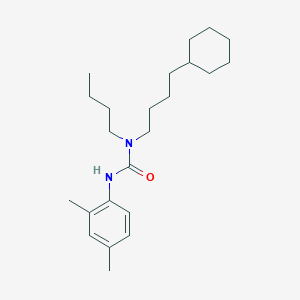
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
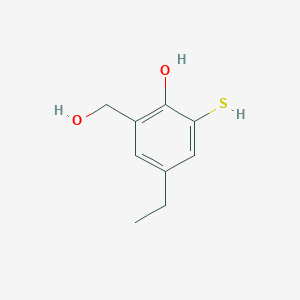
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
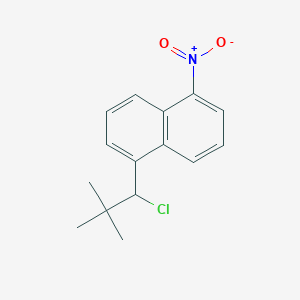
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
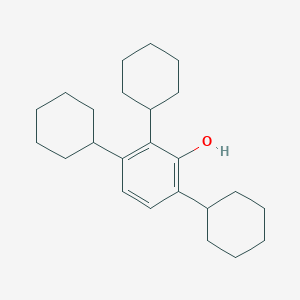
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)
